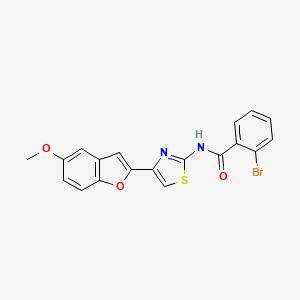

2-bromo-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

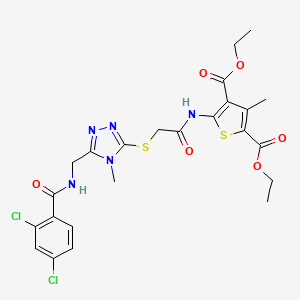

The synthesis of similar compounds has been reported in the literature. For instance, a series of arylaminothiazoles and arylidene/5-aryl-2-furfurylidene hydrazinothiazoles were synthesized and evaluated for their antibacterial and anticancer activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, an intermediate undergoes rearrangement of alkyl and aryl groups, facilitated by the removal of a proton from N-3 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol.Scientific Research Applications

- Application : Scientists study the total synthesis of natural products containing benzofuran rings. For instance, the first total synthesis of a norneolignan isolated from Ratanhia, 5-(3-hydroxypropyl)-2-(2′-methoxy-4′-hydroxyphenyl)benzofuran, was reported in 2002 .

- Purpose : This compound is valuable for understanding binding interactions, free energy calculations, and structure-based drug design. It aids in refining X-ray crystal complexes .

- Application : Some substituted benzofurans, including 2-bromo-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, exhibit significant anticancer activities. They inhibit cell growth in various cancer types, such as leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Natural Product Synthesis

Biomolecule-Ligand Complex Studies

Anticancer Potential

Anti-Inflammatory and Analgesic Activities

Mechanism of Action

Target of Action

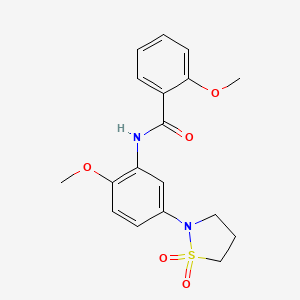

Thiazole derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of a benzofuran moiety, another key structural component of this compound, has been associated with good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a thiazole ring, a common feature in many biologically active compounds, suggests that this compound may have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Future Directions

The future directions of research on similar compounds include the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer . The unique structural features of these compounds and their wide array of biological activities make them a privileged structure in the field of drug discovery.

properties

IUPAC Name |

2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFGHAPPBAFKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2773736.png)

![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2773749.png)